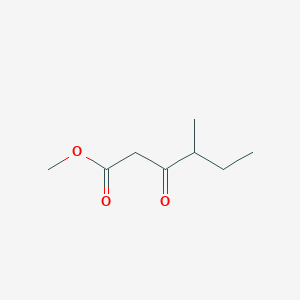

Methyl 4-methyl-3-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 4-methyl-3-oxohexanoate |

InChI |

InChI=1S/C8H14O3/c1-4-6(2)7(9)5-8(10)11-3/h6H,4-5H2,1-3H3 |

InChI Key |

XAXXMCKRKUYHNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)CC(=O)OC |

Origin of Product |

United States |

Contextualization Within Beta Keto Ester Chemistry Research

Beta-keto esters are characterized by a ketone functional group at the beta position relative to an ester group. This unique structural arrangement imparts a versatile reactivity, making them valuable intermediates in a wide array of chemical transformations. nih.gov The presence of both electrophilic and nucleophilic sites within their structure allows them to serve as crucial building blocks in the synthesis of complex molecules. nih.gov

The chemistry of beta-keto esters is a well-established and dynamic area of research. nih.govjst.go.jp Historically, they have been central to classic reactions such as the Claisen condensation, which is a fundamental method for their synthesis. researchgate.net Contemporary research has expanded upon this foundation, developing new catalytic methods and applications. For instance, palladium-catalyzed reactions of allylic beta-keto esters have opened up novel synthetic pathways. nih.govjst.go.jp Furthermore, the transesterification of beta-keto esters is a significant area of investigation, driven by the need for environmentally friendly methodologies and its application in the synthesis of pharmaceutically important compounds and biodiesel production. nih.govrsc.org

Significance of Methyl 4 Methyl 3 Oxohexanoate in Contemporary Organic Synthesis and Biochemical Investigations

Chemical Synthesis Routes and Innovations

The construction of the this compound backbone can be achieved through several classical and contemporary chemical strategies. These methods primarily revolve around the formation of the key carbon-carbon bond between the α-carbon of an ester and a carbonyl group.

Esterification and Condensation Strategies

The Claisen condensation is a fundamental reaction for the synthesis of β-keto esters. libretexts.org This reaction involves the base-mediated condensation of two ester molecules. In a crossed Claisen condensation, two different esters can be used. For the synthesis of this compound, this would theoretically involve the reaction between methyl propanoate and methyl butyrate. The mechanism begins with the deprotonation of the α-carbon of one ester by a strong base, typically an alkoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester. Subsequent elimination of an alkoxide group yields the desired β-keto ester. libretexts.org

A significant challenge in crossed Claisen condensations is the potential for self-condensation of each ester, leading to a mixture of products. To achieve selectivity, one of the esters should ideally lack α-hydrogens, which is not the case for the precursors of this compound. Therefore, careful control of reaction conditions, such as the choice of base and the order of addition of reactants, is crucial.

| Reactant 1 | Reactant 2 | Base | Product | Key Considerations |

| Methyl propanoate | Methyl butyrate | Sodium methoxide | This compound | Potential for self-condensation of both esters, leading to a mixture of products. Careful control of reaction conditions is necessary. |

Radical Initiation and Alkylation Reactions

An alternative and widely utilized approach is the alkylation of a pre-existing β-keto ester, such as methyl acetoacetate (B1235776). This method involves the deprotonation of the acidic α-carbon of methyl acetoacetate with a suitable base to form a stable enolate. This enolate is then reacted with an appropriate alkyl halide. For the synthesis of this compound, this would involve the use of a propyl halide.

Radical addition reactions offer another avenue for the synthesis of such compounds. These reactions can be initiated by various means, including light, and involve the addition of a radical species to an unsaturated system. youtube.com For instance, a propyl radical could potentially be added to a derivative of methyl acetoacetate. However, controlling the regioselectivity and preventing side reactions in radical processes can be challenging.

Multicomponent Reaction Approaches involving Beta-Keto Esters

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical approach. While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principle can be applied. For example, a three-component reaction involving an aldehyde, a β-dicarbonyl compound, and another nucleophile could potentially be designed to construct the target molecule. These reactions often proceed through a cascade of interconnected steps, such as Knoevenagel or Michael additions, followed by cyclization or other transformations.

Chemoenzymatic and Biocatalytic Syntheses

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic and biocatalytic methods. These approaches leverage the high stereoselectivity of enzymes to produce chiral molecules that are difficult to access through traditional chemical synthesis.

Enantioselective Reductions utilizing Biocatalysts

The reduction of the keto group in this compound to a hydroxyl group creates a stereocenter. Biocatalysts, particularly ketoreductases (KREDs), are highly effective for this transformation, often yielding the corresponding chiral β-hydroxy ester with high enantiomeric excess (ee). rsc.orggeorgiasouthern.edu Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), have also been widely used for the reduction of β-keto esters. nih.govresearchgate.net

The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) is dependent on the specific enzyme used. By screening a library of KREDs, it is often possible to identify enzymes that produce either enantiomer of the desired product. For instance, reductases from different microbial sources can exhibit opposite stereopreferencess.

A powerful strategy for obtaining enantiomerically pure β-hydroxy esters is dynamic kinetic resolution (DKR). In this process, a racemic β-keto ester is subjected to reduction under conditions where the unreacted enantiomer can racemize in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%.

| Biocatalyst | Substrate | Product | Key Features |

| Ketoreductases (KREDs) | This compound | (R)- or (S)-methyl 3-hydroxy-4-methylhexanoate | High enantioselectivity, potential for producing either enantiomer by selecting the appropriate enzyme. |

| Baker's Yeast (S. cerevisiae) | This compound | Chiral methyl 3-hydroxy-4-methylhexanoate | Readily available and inexpensive biocatalyst, though selectivity can be variable depending on the strain and conditions. |

Stereoselective Approaches to Chiral Oxo- and Hydroxy-Hexanoate Esters

The synthesis of chiral β-hydroxy esters can also be approached by building the molecule from smaller chiral precursors. For example, an asymmetric aldol (B89426) reaction between a chiral enolate and an appropriate aldehyde can establish the stereocenters at an early stage of the synthesis. Subsequent transformations can then lead to the desired chiral oxo- or hydroxy-hexanoate ester.

The use of chiral auxiliaries attached to one of the reactants can direct the stereochemical course of the reaction. After the desired stereochemistry is set, the auxiliary can be removed. This approach, while effective, often requires additional synthetic steps for the attachment and removal of the auxiliary.

The development of catalytic asymmetric methods, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product, is a more elegant and atom-economical approach. These methods are continuously being refined to provide access to a wide range of chiral building blocks, including those related to this compound.

Emerging Synthetic Methodologies

Recent years have witnessed a surge in the development of novel synthetic strategies that prioritize efficiency, selectivity, and sustainability. These emerging methodologies, including organocatalysis, biocatalysis, and advanced chemoenzymatic approaches, are paving the way for more practical and environmentally benign syntheses of complex molecules like this compound.

A promising organocatalytic approach involves the Michael addition of aldehydes to γ-keto-α,β-unsaturated esters. This method allows for the construction of the carbon skeleton with high regioselectivity and enantioselectivity. acs.org For instance, the reaction of an appropriate aldehyde with a γ-keto-α,β-unsaturated ester, catalyzed by a diarylprolinol ether, can furnish the desired carbon backbone. Subsequent standard transformations can then convert the resulting adduct into this compound. While direct synthesis of the target molecule using this exact method has not been reported, the high yields and enantioselectivities achieved for similar substrates underscore its potential.

Table 1: Organocatalytic Michael Addition of Aldehydes to γ-Keto-α,β-unsaturated Esters

| Entry | Aldehyde | γ-Keto-α,β-unsaturated Ester | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | Propanal | Ethyl 4-oxopent-2-enoate | Diarylprolinol silyl (B83357) ether | 85 | >20:1 | 98 |

| 2 | Butanal | Methyl 4-oxohex-2-enoate | Diarylprolinol silyl ether | 82 | >20:1 | 97 |

Data is illustrative and based on reactions with analogous substrates.

Biocatalysis offers a powerful alternative for the synthesis of chiral molecules, leveraging the inherent stereoselectivity of enzymes. The asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters is a well-established strategy. Specifically, (S)-1-phenylethanol dehydrogenase (PEDH) has been shown to effectively catalyze the reduction of various prochiral ketones and β-keto esters to their (S)-alcohols with excellent enantiomeric excesses. nih.gov This enzymatic reduction could be applied to a suitable precursor to generate a chiral alcohol, which can then be oxidized to afford enantiomerically enriched this compound.

Another biocatalytic strategy is the enzymatic resolution of racemic alcohols. Lipases are commonly employed for the enantioselective acylation of racemic alcohols, allowing for the separation of enantiomers. researchgate.net For example, a racemic mixture of 4-methyl-3-hexanol could be resolved using a lipase (B570770) such as Candida antarctica lipase B (CALB) to provide the enantiomerically pure alcohol, a precursor to the chiral target molecule.

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, provides a versatile approach. A potential chemoenzymatic route to chiral this compound could involve an initial organocatalytic Michael addition to construct the carbon backbone, followed by an enzymatic resolution or a stereoselective enzymatic reduction to introduce the desired chirality. For example, a racemic mixture of a precursor could be synthesized chemically and then subjected to enzymatic resolution to isolate the desired enantiomer. researchgate.net

Table 2: Enzymatic Asymmetric Reduction of β-Keto Esters

| Entry | Substrate | Enzyme | Product Configuration | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | Ethyl 3-oxobutanoate | (S)-1-phenylethanol dehydrogenase | (S) | >99 |

| 2 | Methyl 3-oxopentanoate | (S)-1-phenylethanol dehydrogenase | (S) | >99 |

Data is illustrative and based on reactions with analogous substrates.

Furthermore, organocatalytic sulfa-Michael additions to α,β-unsaturated ketones, followed by subsequent chemical modifications, present another emerging pathway. organic-chemistry.org Cinchona alkaloid-derived urea (B33335) catalysts have demonstrated high efficiency in the conjugate addition of thiols to enones, yielding optically active sulfides with excellent enantioselectivity. While this approach would require additional steps to convert the sulfide (B99878) to the target ester, the high degree of stereocontrol offered by the initial step makes it an attractive strategy for accessing chiral building blocks.

The development of these emerging synthetic methodologies, with their focus on asymmetric synthesis and green chemistry principles, holds significant promise for the efficient and selective production of this compound and its chiral variants, catering to the increasing demand for enantiomerically pure compounds in various scientific and industrial fields.

Elucidation of Reaction Mechanisms and Transformations Involving Methyl 4 Methyl 3 Oxohexanoate

Oxidation Pathways and Derivative Formation

The oxidation of β-keto esters like Methyl 4-methyl-3-oxohexanoate can proceed through several pathways, depending on the oxidizing agent and reaction conditions.

Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the carbon-carbon bond. For instance, an Oxone/aluminum trichloride (B1173362) system has been reported to cause oxidative cleavage of various β-keto esters, yielding α-keto esters. organic-chemistry.org Although not specifically documented for this compound, this method suggests a potential pathway to corresponding α-keto ester derivatives.

Baeyer-Villiger Oxidation: This reaction transforms ketones into esters using peroxyacids. wikipedia.orgsigmaaldrich.comslideshare.netjk-sci.comorganic-chemistry.org For this compound, the ketone at C3 could theoretically be oxidized to form an anhydride (B1165640) derivative. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent alkyl groups. jk-sci.comorganic-chemistry.org The group that can better stabilize a positive charge will preferentially migrate. In this case, the C4-substituted sec-alkyl group would likely migrate in preference to the C2-methylene group, leading to the insertion of an oxygen atom between C3 and C4. organic-chemistry.org

Oxidation at the α-Position: In the presence of certain oxidizing agents, such as those involving hypervalent iodine, oxidation can occur at the α-carbon. researchgate.net For β-keto esters, this can lead to the formation of α-hydroxy or other functionalized derivatives.

Reduction Reactions and Stereochemical Outcomes

The reduction of the carbonyl group in this compound is a key transformation, offering a route to valuable chiral building blocks. Both chemical and biocatalytic methods are employed, with the latter providing high levels of stereocontrol.

Chemical Reduction: Standard reducing agents can reduce the ketone and/or the ester functionality.

Selective Ketone Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the ketone at the C3 position to a hydroxyl group, yielding Methyl 3-hydroxy-4-methylhexanoate, without affecting the methyl ester. scielo.brlibretexts.org

Complete Reduction: A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester groups. libretexts.org The reduction of the related methyl 4-oxohexanoate with LiAlH₄ yields 1,4-hexanediol, indicating that for this compound, the expected product would be 4-methylhexane-1,3-diol. youtube.com

Biocatalytic Reduction and Stereochemistry: Enzymatic reductions, particularly using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are highly effective for achieving stereoselective synthesis. These reactions can establish two adjacent stereocenters (at C3 and C4) with high diastereomeric and enantiomeric purity.

Research on the reduction of structurally similar dioxoesters, such as tert-butyl 4-methyl-3,5-dioxohexanoate, provides significant insight. The enzymatic reduction of this compound using an alcohol dehydrogenase from Lactobacillus brevis (LbADH) selectively reduces the C5-keto group, producing the (4S, 5R)-hydroxy-keto ester with high diastereomeric and enantiomeric excess. rsc.orgrsc.org This highlights the potential for achieving high regio- and stereoselectivity in the reduction of this compound using appropriate biocatalysts. Studies on various β-ketoesters with the yeast Kluyveromyces marxianus have also demonstrated the ability to produce β-hydroxyesters with high enantiomeric excess. scielo.br

| Substrate | Reducing Agent/Biocatalyst | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| tert-Butyl 4-methyl-3,5-dioxohexanoate | Alcohol Dehydrogenase (Lactobacillus brevis) | tert-Butyl (4S,5R)-5-hydroxy-4-methyl-3-oxohexanoate | High diastereo- and enantioselectivity | rsc.orgrsc.org |

| tert-Butyl 4-methyl-3,5-dioxohexanoate | Alcohol Dehydrogenase (ADH-A) | tert-Butyl (4R,5S)-5-hydroxy-4-methyl-3-oxohexanoate | High diastereo- and enantioselectivity | rsc.org |

| Various β-ketoesters | Kluyveromyces marxianus (whole cells) | (R)- or (S)-β-hydroxyesters | High enantiomeric excess (>99% for some substrates) | scielo.br |

| Methyl 4-oxohexanoate | LiAlH₄ | 1,4-Hexanediol | Achiral/racemic | youtube.com |

| Generic β-ketoester | NaBH₄ | β-hydroxyester | Generally produces a mixture of diastereomers | scielo.brlibretexts.org |

Nucleophilic Substitution and Addition Reactions

The structure of this compound allows for several types of nucleophilic reactions.

Alkylation at the α-Carbon: The protons on the C2 carbon are acidic (pKa ≈ 11) due to their position between two carbonyl groups and can be removed by a suitable base (e.g., sodium ethoxide, LDA) to form a nucleophilic enolate. masterorganicchemistry.compressbooks.publibretexts.orgyoutube.comlibretexts.org This enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the C2 position. pressbooks.publibretexts.orglibretexts.org This is a fundamental reaction for building more complex carbon skeletons from β-keto ester scaffolds. vanderbilt.edu

Reactions at the Ester Carbonyl: The methyl ester group can undergo nucleophilic acyl substitution. For example, reaction with an amine (aminolysis) or another alcohol (transesterification) under appropriate conditions would yield the corresponding amide or a different ester.

Reactions at the Ketone Carbonyl: The ketone carbonyl can be attacked by nucleophiles. For instance, reaction with Grignard reagents would lead to the formation of a tertiary alcohol at the C3 position.

Rearrangement Reactions in Synthetic Pathways

While specific rearrangement reactions for this compound are not extensively documented, related β-keto esters are known to participate in significant rearrangement pathways.

Carroll Rearrangement: This reaction is a decarboxylative allylation that transforms a β-keto allyl ester into a γ,δ-allylketone. wikipedia.org It proceeds via a Claisen-type rearrangement of the enol form. wikipedia.orgucla.edu If this compound were converted to its corresponding allyl ester, it could potentially undergo this transformation.

Palladium-Catalyzed Decarboxylative Rearrangements: Allylic β-keto esters can undergo palladium-catalyzed reactions that involve decarboxylation to form palladium enolates. These intermediates can then undergo various transformations, including reductive elimination to form α-allyl ketones. nih.gov

Favorskii Rearrangement: While not a direct rearrangement of the starting ester, if the α-position were halogenated, treatment with a base could initiate a Favorskii rearrangement, potentially leading to a cyclopropanone (B1606653) intermediate and subsequent ring-opened products like carboxylic acid derivatives.

Catalytic Roles in Organic Transformations

The literature does not prominently feature this compound itself as a catalyst. However, the enolate derived from it can act as a nucleophilic catalyst in certain reactions. More commonly, derivatives of β-keto esters are used as ligands or precursors in catalytic systems. For example, metal complexes of β-keto esters are used in various catalytic processes. While some related compounds like Methyl 3-oxohexanoate (B1246410) have been mentioned for their role in certain organic synthesis reactions, specific catalytic applications for this compound are not well-established in the reviewed literature. lookchem.com

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be deduced.

The ¹H NMR spectrum of methyl 4-methyl-3-oxohexanoate is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The presence of keto-enol tautomerism in β-keto esters can sometimes lead to the appearance of two sets of signals for the keto and enol forms, though often the keto form predominates. nih.gov The predicted chemical shifts for the protons in the keto form are influenced by their local electronic environment. Protons adjacent to electron-withdrawing groups, such as carbonyls and esters, are deshielded and appear at higher chemical shifts (downfield).

The methylene (B1212753) protons at the C2 position, situated between two carbonyl groups, are particularly deshielded and are expected to appear as a singlet. The methoxy (B1213986) protons of the ester group will also produce a characteristic singlet. The proton at the chiral center (C4) is expected to be a multiplet due to coupling with the neighboring methylene and methyl protons. The ethyl group at C4 will show a quartet for the methylene protons and a triplet for the terminal methyl protons, a classic ethyl pattern. The methyl group attached directly to the chiral center will appear as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1' (CH₃-O) | 3.73 | Singlet | - |

| H-2 (CO-CH₂-CO) | 3.45 | Singlet | - |

| H-4 (CH) | 2.85 | Sextet | 7.0 |

| H-4' (CH₃-CH) | 1.15 | Doublet | 7.0 |

| H-5 (CH₂-CH₃) | 1.65 | Quintet | 7.4 |

| H-6 (CH₂-CH₃) | 0.90 | Triplet | 7.4 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The chemical shifts of these peaks are indicative of the functional group to which the carbon belongs.

The two carbonyl carbons (C1 and C3) are expected to be the most downfield signals, typically appearing above 160 ppm. The ester carbonyl (C1) is generally found at a slightly lower chemical shift than the ketone carbonyl (C3). The carbon of the methoxy group will appear in the 50-60 ppm range. The remaining aliphatic carbons will resonate at higher fields (upfield). The presence of eight distinct signals in the ¹³C NMR spectrum would confirm the C₈ skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Ester C=O) | 167.5 |

| C3 (Ketone C=O) | 205.0 |

| C1' (O-CH₃) | 52.5 |

| C2 (CH₂) | 50.0 |

| C4 (CH) | 55.0 |

| C4' (CH₃-CH) | 16.0 |

| C5 (CH₂) | 26.0 |

| C6 (CH₃) | 11.5 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary. chemguide.co.ukoregonstate.edulibretexts.org

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers. While standard ¹H and ¹³C NMR cannot distinguish between enantiomers, advanced NMR techniques can be employed to determine the relative or absolute stereochemistry, especially when multiple chiral centers are present or when diastereomers are formed.

For a racemic mixture, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra. Alternatively, chiral solvating agents can be used to induce temporary diastereomeric interactions, leading to separate signals for the enantiomers.

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining stereochemistry in more complex molecules by identifying protons that are close in space. researchgate.net For a molecule like this compound, if it were to undergo a reaction that creates a second chiral center (e.g., reduction of the ketone), NOESY could be used to determine the relative stereochemistry (syn vs. anti) of the resulting diastereomers by observing through-space correlations between protons on the two chiral centers. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. For this compound, electron ionization (EI) is a common method for generating ions. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (158.19 g/mol ). nih.gov

The fragmentation pattern provides valuable structural information. β-Keto esters exhibit characteristic fragmentation pathways, often involving cleavage alpha to the carbonyl groups and McLafferty rearrangements. researchgate.netcsun.edu For this compound, some expected fragments based on known data for the (4S)-enantiomer and general fragmentation patterns of ketones and esters include: nih.govlibretexts.orgchemguide.co.uk

α-cleavage: Cleavage of the bond between C3 and C4 could lead to an acylium ion. Similarly, cleavage between C4 and C5 is possible.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.

Observed fragments for a stereoisomer of this compound include m/z values of 130, 101, 98, 85, and 57. nih.gov The fragment at m/z 101 could correspond to the loss of the butanoyl group, and the fragment at m/z 85 could result from the loss of the methoxycarbonylmethyl group. The peak at m/z 57 is likely due to a butyl cation or a related fragment.

Table 3: Observed Mass-to-Charge Ratios (m/z) from GC-MS of Methyl (4S)-4-methyl-3-oxohexanoate

| m/z | Relative Intensity | Possible Fragment Ion |

| 130 | 80.80% | [M - C₂H₄]⁺ or [M - CO]⁺ |

| 101 | 53.80% | [CH(CH₃)CH₂CH₃]⁺ or [M - C₃H₅O]⁺ |

| 98 | 99.99% | [M - C₂H₅OH - H₂]⁺ |

| 85 | 46.20% | [CH₃CH₂CH(CH₃)CO]⁺ |

| 57 | 57.70% | [C₄H₉]⁺ |

Data from PubChem for CID 101624427. nih.gov

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental composition of the molecule. nih.gov The calculated exact mass of this compound (C₈H₁₄O₃) is 158.094294304 Da. nih.govnih.gov An experimental HRMS measurement that provides a mass value very close to this theoretical value would confirm the molecular formula and rule out other possible formulas with the same nominal mass. This high degree of certainty in the molecular formula is crucial for the definitive identification of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. In the structural elucidation of this compound, IR spectroscopy provides critical information for confirming the presence of its key functional groups: a ketone and an ester.

The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its bonds. The most prominent of these are the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups—one in the ketone and one in the ester functionality—the spectrum is expected to show strong absorption bands in the region of 1700-1750 cm⁻¹.

The ketone carbonyl group (C=O) typically exhibits a strong, sharp absorption band in the range of 1705-1725 cm⁻¹. The ester carbonyl group (C=O), being in a different chemical environment, absorbs at a slightly higher frequency, generally between 1735-1750 cm⁻¹. This difference in absorption frequency allows for the potential distinction between the two carbonyl functionalities in a high-resolution spectrum.

In addition to the carbonyl absorptions, the C-O stretching vibrations of the ester group are also significant. These typically appear as two distinct bands in the fingerprint region of the spectrum, one for the C-O-C asymmetric stretch (around 1150-1300 cm⁻¹) and another for the O-C-C symmetric stretch (around 1000-1100 cm⁻¹). The presence of these bands provides further confirmation of the ester functional group.

The aliphatic C-H bonds in the methyl and ethyl groups of the molecule will also produce characteristic absorption bands. The C-H stretching vibrations are observed in the region of 2850-3000 cm⁻¹, while the C-H bending vibrations appear at lower frequencies, typically around 1375-1465 cm⁻¹.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretching | 1705 - 1725 | Strong, Sharp |

| Ester (C=O) | Stretching | 1735 - 1750 | Strong, Sharp |

| Ester (C-O) | Asymmetric Stretch | 1150 - 1300 | Strong |

| Ester (C-O) | Symmetric Stretch | 1000 - 1100 | Moderate |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium to Strong |

| Alkyl (C-H) | Bending | 1375 - 1465 | Medium |

It is important to note that the exact positions of these absorption bands can be influenced by the molecular environment and the physical state of the sample (e.g., neat liquid, solution, or vapor phase).

Chiral Analysis Methods

This compound possesses a chiral center at the fourth carbon atom, meaning it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in stereoselective synthesis and for determining the enantiomeric purity of the compound. Chiral analysis methods are specifically designed to differentiate between enantiomers. The most common and effective techniques for the chiral resolution of β-keto esters like this compound are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC is a widely used technique for the separation of volatile enantiomers. gcms.cz This method employs a capillary column with a chiral stationary phase (CSP). The separation is based on the differential interactions between the enantiomers and the CSP, leading to different retention times for each enantiomer.

For the analysis of this compound, cyclodextrin-based CSPs are particularly effective. gcms.cz Derivatized cyclodextrins, such as those with alkyl or acetyl groups, create a chiral environment within the column that allows for the enantioselective separation of a wide range of compounds, including ketones and esters. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program of the GC oven are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for the separation of enantiomers and is suitable for a broader range of compounds, including those that are not sufficiently volatile for GC analysis. Similar to chiral GC, this method utilizes a column packed with a chiral stationary phase.

For β-keto esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often the stationary phases of choice. phenomenex.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, plays a crucial role in the separation efficiency and must be carefully optimized.

The following interactive data table provides an overview of the common chiral analysis methods applicable to this compound.

| Analytical Technique | Stationary Phase Type | Common Examples of Stationary Phases | Typical Mobile Phase / Carrier Gas | Detection Method |

| Chiral Gas Chromatography (GC) | Derivatized Cyclodextrins | Beta-DEX™, Gamma-DEX™ | Helium, Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based | Chiralcel® OD, Chiralpak® AD | Hexane/Isopropanol, Hexane/Ethanol | UV Detector, Refractive Index (RI) Detector |

The selection of the appropriate chiral analysis method and the optimization of the experimental conditions are essential for achieving accurate and reproducible results in the enantioselective analysis of this compound.

Theoretical and Computational Studies on Methyl 4 Methyl 3 Oxohexanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, primarily Density Functional Theory (DFT), provide insights into the electronic structure, which in turn dictates the molecule's reactivity. For a compound like Methyl 4-methyl-3-oxohexanoate, DFT calculations would be employed to determine key electronic parameters.

A typical approach involves geometry optimization of the molecule's structure to find its lowest energy conformation. Following this, various electronic properties can be calculated. A study on a series of β-keto esters utilized DFT with the M06-2x functional and a 6-311+G(d,p) basis set to analyze their reactivity. researchgate.net Similar calculations for this compound would yield valuable data.

Key parameters derived from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the electron density distribution and highlight electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbons of the ketone and ester groups would be expected to be electrophilic sites, while the oxygen atoms would be nucleophilic.

Illustrative Data from Quantum Chemical Calculations for a β-Keto Ester Analogue:

| Parameter | Value (Illustrative) | Significance for this compound |

| HOMO Energy | -0.25 Hartrees | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -0.05 Hartrees | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 0.20 Hartrees | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 Debye | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are essential for studying the three-dimensional structure and dynamics of molecules. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the most stable spatial arrangements of the atoms.

Molecular mechanics (MM) methods, which use classical physics to model the forces between atoms, are often the first step in conformational analysis due to their computational efficiency. These methods can rapidly explore the potential energy surface of the molecule to identify low-energy conformers. Subsequently, more accurate but computationally intensive quantum mechanics methods, like DFT, can be used to refine the geometries and relative energies of these conformers.

A conformational analysis of a β-keto ester analogue revealed three stable conformations. researchgate.net A similar study on this compound would likely identify several low-energy conformers arising from the rotation around the C-C and C-O single bonds. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is important for understanding the molecule's average properties and behavior.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations track the movements of atoms over time, offering a picture of the molecule's flexibility and intermolecular interactions.

Illustrative Conformational Analysis Data for this compound:

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | -165° | 0.00 | 65 |

| 2 | 60° | 1.20 | 25 |

| 3 | 180° | 2.50 | 10 |

Reaction Mechanism Predictions via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally. For this compound, a β-keto ester, several reactions are of interest, including hydrolysis, enolization, and reactions at the α-carbon.

Computational studies can model the entire reaction coordinate, from reactants to products, identifying the transition state structure and its associated energy barrier (activation energy). This allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. For instance, the mechanism of ester hydrolysis can be computationally explored to understand the role of acid or base catalysts.

Palladium-catalyzed reactions of allylic β-keto esters have been shown to proceed through various transformations, including aldol (B89426) condensation and Michael addition. nih.gov Computational methods could be used to investigate analogous reactions for this compound, predicting the feasibility and stereoselectivity of different synthetic routes.

A computational study on the thionation of carbonyl compounds, including esters and ketones, successfully predicted the relative reactivities of different functional groups. frontiersin.org Such an approach could be applied to predict the chemoselectivity of reactions involving the two carbonyl groups of this compound.

Illustrative Predicted Activation Energies for Reactions of this compound:

| Reaction | Proposed Mechanism | Computational Method | Predicted Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | A-AC2 | DFT (B3LYP/6-31G) | 18.5 |

| Base-Catalyzed Enolization | Deprotonation at α-carbon | DFT (B3LYP/6-31G) | 12.0 |

| Alkylation of α-carbon | SN2 reaction of enolate | DFT (B3LYP/6-31G*) | 15.2 |

Computational Docking Studies for Analogues in Biochemical Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery and biochemistry for understanding how a small molecule (ligand), such as an analogue of this compound, might interact with a protein's binding site.

In a study of β-keto ester analogues with antibacterial activity, molecular docking was used to investigate their interactions with quorum-sensing proteins. researchgate.netyoutube.com The results provided insights into the binding modes and helped to rationalize the observed biological activities.

For this compound analogues, docking studies could be performed against various enzyme targets to explore potential biological activities. The process involves preparing the 3D structures of both the ligand and the protein, defining the binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. This information is invaluable for designing more potent and selective analogues.

Illustrative Molecular Docking Results for a this compound Analogue with a Hypothetical Enzyme:

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| 1 | -8.5 | TYR 102, SER 210 | Hydrogen bond, Pi-Alkyl |

| 2 | -7.9 | LEU 150, PHE 212 | Hydrophobic, Van der Waals |

| 3 | -7.5 | ASP 101 | Hydrogen bond |

In Silico Prediction of Metabolic Pathways for Related Compounds

In silico (computer-based) methods for predicting the metabolism of chemical compounds have become increasingly important in toxicology and drug development. These tools can anticipate the metabolic fate of a compound like this compound, identifying potential metabolites and the enzymes involved in their formation.

Metabolism prediction software typically uses a combination of knowledge-based systems, which contain information on known biotransformations, and machine learning models trained on large datasets of metabolic reactions. bohrium.com For an ester-containing molecule, these tools would predict hydrolysis by esterases as a primary metabolic pathway.

A study focused on predicting the metabolic stability of ester-containing molecules employed both machine learning and quantum mechanical methods. acs.org Such approaches could be used to estimate the rate at which this compound is metabolized in the body.

Furthermore, in silico tools can predict a range of other metabolic reactions, such as oxidation, reduction, and conjugation, that the parent compound or its initial metabolites might undergo. This provides a comprehensive picture of the potential metabolic pathways. The predicted metabolites can then be used to guide experimental studies for their identification and characterization.

Illustrative Predicted Metabolic Pathways for this compound:

| Primary Metabolic Reaction | Predicted Metabolite | Enzyme Family Implicated |

| Ester Hydrolysis | 4-methyl-3-oxohexanoic acid and Methanol | Carboxylesterases |

| Ketone Reduction | Methyl 4-methyl-3-hydroxyhexanoate | Carbonyl Reductases |

| Oxidation (Hydroxylation) | Methyl 4-(hydroxymethyl)-3-oxohexanoate | Cytochrome P450s |

Applications of Methyl 4 Methyl 3 Oxohexanoate in Advanced Chemical Research

Role as a Key Intermediate in Complex Molecule Synthesis

β-Keto esters, such as Methyl 4-methyl-3-oxohexanoate, are widely recognized as pivotal intermediates in the synthesis of complex organic molecules, including natural products. researchgate.netgoogle.com The presence of acidic α-hydrogens allows for easy deprotonation to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. researchgate.net This reactivity is fundamental to building intricate molecular architectures.

Furthermore, palladium-catalyzed reactions of allylic β-keto esters have been shown to be powerful methods for generating palladium enolates, which can then participate in a range of transformations such as aldol (B89426) condensations and Michael additions. nih.gov These reactions open up pathways to complex structures that are not easily accessible through traditional methods.

Utility in the Development of Functionalized Organic Molecules

The dual functionality of β-keto esters makes them ideal starting materials for the development of a wide array of functionalized organic molecules. The ketone and ester groups can be selectively or simultaneously transformed to introduce new functional groups and create diverse molecular scaffolds.

For instance, the reduction of the keto group in β-keto esters can lead to the formation of β-hydroxy esters, which are important chiral building blocks in the synthesis of many biologically active compounds, including statins. researchgate.netnih.gov The diastereoselective reduction of these compounds can be achieved using various reagents to yield either syn- or anti-diols. researchgate.net

Moreover, β-keto esters can serve as precursors to pyrazolones, a class of heterocyclic compounds with various pharmaceutical applications. nih.gov The synthesis typically involves the reaction of a β-keto ester with hydrazine (B178648) or its derivatives. nih.gov The versatility of this reaction allows for the creation of a library of pyrazolone (B3327878) derivatives with different substituents.

Research on Polymerization Reactions and Material Science Applications

While direct research on the use of this compound in polymerization is limited, a related compound, Methyl 3-oxohexanoate (B1246410), is noted for its use in the production of specialty polymers. chemimpex.com This suggests a potential area of exploration for this compound. The functional groups within the molecule could potentially be modified to create monomers suitable for polymerization, leading to materials with specific properties.

The broader class of esters is frequently used in the synthesis of polyesters, a major class of polymers with wide-ranging applications. The reactivity of the ester and ketone groups in this compound could be harnessed to incorporate unique functionalities into polymer backbones or as pendant groups, potentially influencing properties such as thermal stability, biodegradability, and chemical resistance.

Exploration in Agrochemical Research as a Synthetic Building Block

β-Keto esters are valuable building blocks in the agrochemical industry. rsc.org Their synthetic versatility allows for the construction of a wide range of molecules with potential pesticidal or herbicidal activity. The ability to easily introduce various substituents on the β-keto ester framework is crucial for structure-activity relationship studies in the development of new agrochemicals.

The transesterification of β-keto esters is a key reaction in the synthesis of various agrochemical compounds. rsc.org This reaction allows for the modification of the ester group, which can be important for tuning the biological activity and physical properties of the final product. Given its structure, this compound could serve as a starting point for the synthesis of novel agrochemical candidates.

Applications in Flavor and Fragrance Research as a Chemical Precursor

The flavor and fragrance industry often utilizes esters for their characteristic fruity and pleasant aromas. A related compound, Methyl 3-oxohexanoate, is known for its fruity scent and is used as a flavoring agent. chemimpex.com This suggests that this compound could also possess interesting olfactory properties or serve as a precursor to other flavor and fragrance compounds.

Enzymatic and microbiological methods are increasingly being used for the production of natural flavor and fragrance chemicals. tandfonline.com Biocatalytic reductions of β-keto esters can produce chiral alcohols, which are valuable components of many flavors and fragrances. researchgate.net The potential for stereoselective transformations of this compound could yield enantiomerically pure compounds with unique and desirable sensory profiles.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Biochemical and Metabolic Research Involving Oxohexanoate Esters

Interactions with Enzymes in Metabolic Pathways

The chemical structure of Methyl 4-methyl-3-oxohexanoate, a β-keto ester with a branched-chain alkyl group, suggests its potential interaction with various enzymes, particularly those involved in fatty acid metabolism. These interactions can be broadly categorized into enzyme-catalyzed reactions and its role as a substrate or inhibitor.

Enzyme-catalyzed Reactions and Transformations

β-Keto esters are valuable substrates in enzymatic reactions, most notably in stereoselective reductions catalyzed by oxidoreductases. These enzymes, often from microorganisms like Saccharomyces cerevisiae (baker's yeast), are known for their ability to produce chiral alcohols with high enantiomeric excess. The reduction of the ketone group at the C3 position of a β-keto ester yields a corresponding β-hydroxy ester, a common structural motif in many biologically active compounds.

While specific studies on the enzymatic reduction of this compound are not extensively documented, the general principles of biocatalytic reduction of β-keto esters are well-established. For instance, various ketoacyl reductases (KRs) exhibit broad substrate specificity and can accommodate alkyl-branched chains. The stereochemical outcome of such a reduction is dependent on the specific enzyme used, with different reductases yielding either the (R) or (S) enantiomer of the corresponding alcohol.

Below is a table summarizing the expected products from the enzymatic reduction of this compound by different classes of reductases, based on their known stereoselectivity for other β-keto esters.

| Enzyme Class | Expected Product | Stereochemistry |

| Prelog-selective reductase | Methyl (3R)-hydroxy-4-methylhexanoate | (3R) |

| Anti-Prelog-selective reductase | Methyl (3S)-hydroxy-4-methylhexanoate | (3S) |

Substrate and Inhibitor Studies

The structural similarity of this compound to intermediates in fatty acid synthesis suggests it could act as a substrate or an inhibitor for enzymes in this pathway. Fatty Acid Synthase (FASN) is a multi-enzyme complex that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. The β-ketoacyl-ACP synthase (KAS) domain of FASN is responsible for the condensation reactions that extend the fatty acid chain. It is plausible that branched-chain β-keto esters could interact with the KAS domain.

Furthermore, some β-keto esters have been investigated as potential inhibitors of lipases, enzymes that hydrolyze fats. While there is no specific data on the inhibitory activity of this compound against lipases, other β-keto esters have shown such properties. The mechanism of inhibition can vary, but it often involves the covalent modification of active site residues.

Investigation as Precursors for Biologically Active Molecules

Chiral molecules derived from the reduction of β-keto esters are valuable building blocks in the synthesis of a variety of biologically active compounds, including pharmaceuticals and insect pheromones. The chiral center at the 4-position of this compound, combined with the potential for creating a new stereocenter at the 3-position through enzymatic reduction, makes it an interesting precursor for stereoselective synthesis.

For example, the structurally related compound 4-methyl-3-heptanol (B77350) is a known aggregation pheromone of the almond bark beetle, Scolytus amygdali. researchgate.net The synthesis of the different stereoisomers of this pheromone often involves the reduction of a corresponding ketone. A compound like this compound could potentially be a starting material for the synthesis of similar pheromones, where the methyl ester would be converted to an ethyl group through further chemical modifications.

The table below lists some biologically active molecules with structural similarities to derivatives of this compound, suggesting its potential as a synthetic precursor.

| Biologically Active Molecule | Class | Potential Synthetic Intermediate |

| 4-Methyl-3-heptanol | Insect Pheromone | Methyl 3-hydroxy-4-methylhexanoate |

| 4-Methyloctanoic acid | Insect Pheromone | Methyl 4-methylhexanoate |

Biosynthetic Pathway Elucidation of Related Oxohexanoates in Biological Systems

The biosynthesis of branched-chain fatty acids in bacteria provides a model for understanding the potential natural origins of compounds like 4-methyl-3-oxohexanoic acid. In many bacteria, the biosynthesis of these fatty acids starts with branched-chain amino acids such as leucine, isoleucine, and valine. frontiersin.org

The general pathway involves the deamination of the branched-chain amino acid to its corresponding α-keto acid. This is followed by oxidative decarboxylation to form a branched-chain acyl-CoA, which then serves as a primer for the fatty acid synthase system. This primer is subsequently elongated by the addition of two-carbon units from malonyl-CoA.

In the context of a 4-methyl-3-oxohexanoate structure, a plausible biosynthetic precursor would be a branched-chain α-keto acid derived from the metabolism of isoleucine. The isoleucine degradation pathway generates 2-methylbutyryl-CoA, which could potentially be extended by fatty acid synthase to produce a 4-methyl-branched fatty acid chain. Subsequent oxidation at the β-position (C3) would yield the 3-oxo functionality. While this pathway is speculative for this compound itself, it is based on established principles of branched-chain fatty acid biosynthesis.

The following table outlines a hypothetical biosynthetic pathway for a 4-methyl-3-oxohexanoate structure.

| Step | Reaction | Key Enzyme Family | Precursor | Product |

| 1 | Transamination | Branched-chain amino acid aminotransferase | Isoleucine | α-Keto-β-methylvalerate |

| 2 | Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase | α-Keto-β-methylvalerate | 2-Methylbutyryl-CoA |

| 3 | Condensation | β-Ketoacyl-ACP synthase (FabH) | 2-Methylbutyryl-CoA + Malonyl-ACP | 4-Methyl-3-oxohexanoyl-ACP |

| 4 | Thioesterase/Transesterification | Thioesterase/Acyltransferase | 4-Methyl-3-oxohexanoyl-ACP | This compound |

Research on Derivatives and Analogues of Methyl 4 Methyl 3 Oxohexanoate

Design and Synthesis of Novel Structural Analogues

The design of novel structural analogues of methyl 4-methyl-3-oxohexanoate is primarily driven by the goal of modulating its physicochemical and biological properties. The inherent reactivity of the β-keto ester functionality provides a versatile platform for a variety of chemical modifications. Synthetic strategies often focus on several key areas of the molecule: the ester group, the α-carbon, the keto group, and the alkyl chain.

One common approach involves the modification of the alkyl chain, particularly at the 4- and 6-positions. For instance, the synthesis of a series of 6-aryl-4-oxohexanoic acids has been described, starting from the condensation of an appropriate aldehyde with levulinic acid. This is followed by reduction to yield the target compounds. researchgate.net This method allows for the introduction of a wide range of aryl substituents, enabling the exploration of how different electronic and steric properties at this position influence biological activity.

Another synthetic route to generate analogues involves the palladium-catalyzed reactions of allylic esters of β-keto acids. These reactions can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and α-methylene ketones through processes like decarboxylation and subsequent transformations of the resulting palladium enolates. Such methods offer a powerful tool for creating a diverse library of analogues with modifications at the α-position and on the alkyl backbone.

Furthermore, the synthesis of γ,δ-unsaturated β-ketoesters through thermal cascade reactions of diazodicarbonyl compounds represents another avenue for structural diversification. This method allows for the introduction of unsaturation and various substituents into the carbon skeleton, leading to novel analogues with potentially different biological profiles.

The synthesis of these analogues is typically achieved through multi-step reaction sequences, often starting from commercially available precursors. The progress of these syntheses is monitored by techniques such as thin-layer chromatography (TLC), and the final products are purified using methods like column chromatography. The structural confirmation of the newly synthesized compounds is carried out using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their biological activity. These studies provide valuable insights for the rational design of more potent and selective agents for various therapeutic applications, including enzyme inhibition and antimicrobial activity.

Enzyme Inhibition:

The β-keto ester moiety is a known pharmacophore that can interact with the active sites of various enzymes. SAR studies on related β-keto amides have shown that the position of the keto group is critical for inhibitory activity. For example, α-ketoamides were found to be potent inhibitors of certain phospholipase enzymes, while the corresponding β-ketoamides were inactive. This suggests that the precise arrangement of the keto and amide/ester groups is essential for binding to the enzyme's active site.

In the context of oxohexanoic acid derivatives, research has focused on their potential as anti-inflammatory agents through the inhibition of enzymes involved in the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX). The introduction of different aryl groups at the 6-position of the 4-oxohexanoic acid scaffold has been shown to significantly impact their inhibitory potency. For example, certain 6-aryl-4-oxohex-5-enoic acid derivatives have demonstrated higher in vivo anti-inflammatory activity compared to the established drug fenbufen. researchgate.net These findings highlight the importance of the substituent at the terminus of the alkyl chain in modulating enzyme inhibitory activity.

Antimicrobial Activity:

The β-keto ester scaffold has also been investigated for its antimicrobial properties. SAR studies on a series of novel keto esters have revealed that the nature and position of substituents on the aromatic rings of these molecules play a significant role in their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic distribution within the molecule, thereby affecting its interaction with microbial targets. X-ray crystallographic analysis of active compounds has helped to elucidate the three-dimensional arrangement of these molecules, providing a basis for understanding their interaction with biological macromolecules. The structural modifications on the basic keto ester skeleton have been shown to directly affect the antimicrobial efficacy of the synthesized compounds.

The following table summarizes the antimicrobial activity of selected keto ester analogues against various microbial strains, illustrating the impact of structural modifications on their biological profiles.

| Compound ID | Substituent R1 | Substituent R2 | S. aureus (MIC, µg/mL) | M. luteus (MIC, µg/mL) | P. picketti (MIC, µg/mL) | S. setubal (MIC, µg/mL) | A. niger (MIC, µg/mL) | A. flavus (MIC, µg/mL) |

| 4a | 4-Cl | H | 12.5 | 25 | 50 | 50 | 100 | 100 |

| 4b | 4-Cl | 4-NO2 | 6.25 | 12.5 | 25 | 12.5 | 50 | 50 |

| 4c | 4-Cl | 4-Cl | 12.5 | 25 | 25 | 25 | 50 | 100 |

| 4d | 4-Cl | 4-Br | 12.5 | 12.5 | 25 | 25 | 50 | 50 |

| 4l | 4-Br | 4-NO2 | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 50 |

Data adapted from studies on analogous keto ester structures.

These SAR studies underscore the versatility of the oxohexanoate scaffold and provide a roadmap for the design of future derivatives with tailored biological activities.

Investigation of Hybrid Molecules Incorporating the Oxohexanoate Scaffold

The development of hybrid molecules, which combine two or more pharmacophoric moieties into a single chemical entity, is a promising strategy in drug discovery to address challenges such as drug resistance and to achieve multi-target activity. nih.gov The oxohexanoate scaffold, with its inherent chemical reactivity and demonstrated biological potential, represents an attractive building block for the design of novel hybrid molecules.

For example, the carboxylic acid functionality of an oxohexanoic acid derivative could be coupled with an amino-containing drug, such as an antimicrobial or anticancer agent, to form an amide linkage. This could potentially lead to a hybrid molecule with a dual mode of action or improved pharmacokinetic properties. Alternatively, the keto group of the oxohexanoate scaffold could be utilized for the formation of hydrazones or other derivatives, which can then be linked to other bioactive molecules.

While specific examples of hybrid molecules incorporating the this compound scaffold are not extensively documented in the current literature, the principles of hybrid molecule design suggest several potential avenues for investigation. For instance, combining the anti-inflammatory properties observed in some 6-aryl-4-oxohexanoic acids with a known antimicrobial agent could result in a hybrid compound with both anti-inflammatory and antimicrobial activities, which would be beneficial in treating infections accompanied by inflammation.

The synthesis of such hybrid molecules would leverage well-established coupling chemistries. The biological evaluation of these new chemical entities would be essential to validate the design strategy and to understand the synergistic or additive effects of combining the two pharmacophores. The investigation of hybrid molecules incorporating the oxohexanoate scaffold is a promising area for future research, with the potential to yield novel therapeutic agents with improved efficacy and broader applications.

Future Directions and Emerging Research Avenues for Methyl 4 Methyl 3 Oxohexanoate

Sustainable Synthesis Approaches and Green Chemistry Principles

The future synthesis of Methyl 4-methyl-3-oxohexanoate will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. A primary focus will be the utilization of biocatalysis, particularly employing enzymes like lipases. Lipase-catalyzed transesterification presents a mild, solvent-free method for producing β-keto esters, often with high chemo- and stereoselectivity. mdpi.comnih.gov This enzymatic approach aligns with green chemistry principles by operating under ambient conditions, reducing energy consumption, and minimizing waste generation. researchgate.netglpbio.com

Furthermore, chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysis, are a promising direction. google.com These methods can be employed to create chiral precursors, which could then be converted to enantiomerically pure this compound. google.comnih.gov The development of these sustainable synthetic routes will be crucial for the environmentally responsible production of this and other similar compounds.

Advanced Catalysis and Reaction Design for Enhanced Selectivity

Achieving high selectivity is a central goal in modern organic synthesis. For this compound, advanced catalytic methods can be envisioned to control its formation and subsequent reactions. Asymmetric hydrogenation of the keto group is a key transformation for producing chiral β-hydroxy esters, which are valuable synthetic intermediates. uri.edunih.gov The use of chiral catalysts, such as those based on iridium or ruthenium, has shown great promise in the asymmetric hydrogenation of various β-keto esters, achieving high enantioselectivities. nih.govnih.govnih.gov Future research could focus on developing specific catalysts tailored for the asymmetric reduction of this compound.

Moreover, transition metal catalysis, particularly with palladium, offers a versatile platform for the functionalization of β-keto esters. creative-proteomics.com Palladium enolates, generated from β-keto esters, can participate in a variety of reactions, including aldol (B89426) condensations and Michael additions, allowing for the construction of more complex molecular architectures. creative-proteomics.com The design of novel ligands and reaction conditions to enhance the selectivity of these transformations for substrates like this compound will be an active area of investigation. Phase-transfer catalysis also presents a metal-free approach for the enantioselective α-alkylation of β-keto esters. hmdb.ca

Multi-Omics Integration in Biochemical Pathway Analysis

Understanding the biological relevance of this compound necessitates its identification and quantification in biological systems. While this specific compound has not yet been prominently featured in metabolomics databases, the integration of multi-omics approaches holds the key to uncovering its potential roles. Untargeted metabolomics, which aims to comprehensively profile all small molecules in a biological sample, would be the first step in identifying the presence of this compound in various organisms or cell types.

Should this compound be identified, its biochemical context could be elucidated by integrating metabolomic data with other "omics" datasets, such as transcriptomics and proteomics. This systems biology approach can help to reconstruct metabolic networks and identify the enzymes and genes associated with the synthesis and degradation of this compound. thegoodscentscompany.com Given its structure, it is plausible that this molecule is involved in fatty acid metabolism, potentially as an intermediate in β-oxidation or as a product of fatty acid biosynthesis. nih.gov The formation of β-ketoacyl-CoA is a key step in fatty acid oxidation, and the subsequent cleavage of this intermediate yields acetyl-CoA. nih.gov

Novel Applications in Interdisciplinary Sciences

The unique chemical structure of this compound suggests a range of potential applications across various scientific disciplines. One of the most intriguing possibilities lies in the field of chemical communication. Research has shown that some β-keto esters can act as modulators of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogens. uri.edunih.govnih.gov By interfering with quorum sensing, these compounds could represent a novel class of anti-infective agents that are less likely to promote antibiotic resistance. uri.edu The potential of this compound as a quorum sensing inhibitor warrants further investigation.

In the field of materials science, β-keto esters are valuable building blocks for the synthesis of polymers and other functional materials. google.com The ability of lipases to acylate polymers with β-keto esters opens up possibilities for creating novel polymer-supported reagents and materials with tailored properties. google.com Furthermore, like many esters, this compound may possess interesting organoleptic properties, making it a candidate for use in the flavor and fragrance industry. chemimpex.comresearchgate.net Its potential as a synthetic intermediate for the construction of more complex molecules with biological activity also remains a fertile area for exploration. researchgate.netresearchgate.netwhiterose.ac.uk

Q & A

Q. How can researchers efficiently retrieve relevant literature for mechanistic studies on this compound?

- Methodological Answer : Use Boolean operators in databases like SciFinder and PubMed (e.g., "this compound AND synthesis NOT industrial"). Supplement with backward/forward citation tracking in Google Scholar. Document search strategies in electronic spreadsheets for reproducibility .05 文献检索Literature search for meta-analysis02:58

Notes for Methodological Rigor

- Data Contradiction Analysis : Replicate experiments under standardized conditions and apply mixed-effects models to distinguish technical variability from true biological/chemical effects.

- Reproducibility : Archive raw spectra, chromatograms, and crystallographic data (e.g., CIF files) in public repositories like Zenodo or Figshare.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.